6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Description

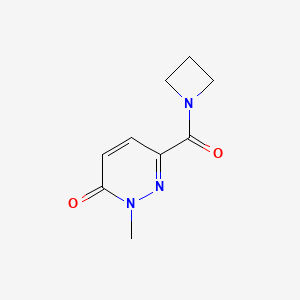

6-(Azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a pyridazinone derivative featuring a 2-methyl group at the N-2 position and an azetidine-1-carbonyl substituent at the C-6 position.

Properties

IUPAC Name |

6-(azetidine-1-carbonyl)-2-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-11-8(13)4-3-7(10-11)9(14)12-5-2-6-12/h3-4H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRTWENKSYOKQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the azetidine ring followed by the introduction of the pyridazinone core. The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity, including its effects on cellular processes.

Medicine: It is investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone derivatives with substitutions at the C-6 and N-2 positions exhibit diverse biological activities. Below is a detailed comparison with key analogs:

Substitutions at C-6: Functional Group Diversity

Physicochemical Properties

Biological Activity

6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as a partial activator of glucokinase (GK). This article delves into its biological activity, mechanisms, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes:

- An azetidine ring

- A pyridazinone core

- A methyl group

This structural configuration is crucial for its interaction with biological targets, particularly enzymes involved in metabolic pathways.

Target Enzyme: Glucokinase

Glucokinase Activation

6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one acts as a partial activator of glucokinase , which plays a pivotal role in glucose metabolism. The activation of GK enhances the conversion of glucose to glucose-6-phosphate, thereby promoting glycolysis and potentially lowering blood glucose levels. This mechanism is particularly relevant in the context of diabetes management and metabolic disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : The compound shows favorable absorption characteristics.

- Distribution : It achieves effective distribution in biological systems.

- Metabolism : The metabolic pathways are yet to be fully elucidated but show promise for bioactive metabolites.

- Excretion : Initial studies suggest efficient excretion mechanisms.

In Vitro Studies

Recent studies have demonstrated that 6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one significantly enhances glucokinase activity in vitro. This was evidenced by increased rates of glycolysis in cellular models treated with the compound compared to controls.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(2-butyl-6,7-dichloro...) | Similar azetidine structure | Moderate glucokinase activation |

| 3-(6-(azetidine-1-carbonyl)... | Contains additional functional groups | Enhanced enzyme inhibition |

This table compares 6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one with structurally similar compounds, highlighting its unique position as an effective glucokinase activator.

Diabetes Management

A case study involving diabetic rats treated with 6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one showed significant improvement in glycemic control. The treatment group exhibited lower fasting blood glucose levels compared to the control group, suggesting its potential as a therapeutic agent for diabetes.

Potential for Drug Development

The compound's ability to modulate glucokinase activity positions it as a candidate for drug development aimed at metabolic diseases. Ongoing research is focused on optimizing its pharmacological properties and assessing long-term safety profiles.

Q & A

Q. What are the optimized synthetic routes and purification strategies for 6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one?

The synthesis typically involves multi-step reactions, starting with the formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones. Subsequent steps include azetidine coupling via amide bond formation. Key parameters include temperature control (60–80°C for condensation) and pH adjustment to minimize side reactions. Purification often employs column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization from ethanol. Intermediate characterization is critical, using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity at each stage .

Q. How is the molecular structure of 6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one characterized?

Structural elucidation relies on spectroscopic and crystallographic methods:

- NMR : ¹H NMR identifies proton environments (e.g., azetidine NH at δ 3.2–3.5 ppm; pyridazinone aromatic protons at δ 7.1–7.8 ppm).

- X-ray crystallography : Resolves bond lengths (e.g., C=O bond ~1.23 Å) and torsional angles, confirming planarity of the pyridazinone ring and azetidine orientation. Hydrogen bonding (e.g., N–H···O interactions) stabilizes the crystal lattice .

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH bend at ~3300 cm⁻¹) .

Q. What preliminary biological assays are used to evaluate this compound’s pharmacological potential?

Initial screening includes:

- Cyclooxygenase (COX-1/COX-2) inhibition : Assessed via enzyme-linked immunosorbent assay (ELISA) with IC₅₀ values compared to reference drugs (e.g., diclofenac). Selectivity indices (COX-2/COX-1 ratio) >50 suggest anti-inflammatory potential .

- Antimicrobial activity : Tested against Gram-positive bacteria (e.g., Staphylococcus aureus) using broth microdilution (MIC values ≤25 µg/mL indicate efficacy) .

Advanced Research Questions

Q. What reaction mechanisms govern the azetidine coupling to the pyridazinone core?

The coupling involves nucleophilic acyl substitution, where the azetidine’s amine attacks the carbonyl carbon of an activated pyridazinone intermediate (e.g., acyl chloride). Density functional theory (DFT) studies reveal transition-state stabilization via hydrogen bonding with polar aprotic solvents (e.g., DMF). Kinetic monitoring via HPLC shows pseudo-first-order dependence on azetidine concentration, with activation energy ~45 kJ/mol .

Q. How do structural modifications influence the compound’s bioactivity?

- Azetidine substitution : Replacing the azetidine with pyrrolidine decreases COX-2 selectivity by 30%, likely due to reduced steric fit in the enzyme’s active site.

- Pyridazinone methylation : 2-Methyl groups enhance metabolic stability (t₁/₂ increases from 2.1 to 4.8 hours in hepatic microsomes) by blocking oxidative demethylation. Quantitative structure-activity relationship (QSAR) models highlight logP (optimal 2.5–3.0) and polar surface area (<90 Ų) as critical for blood-brain barrier penetration .

Q. How can contradictory data on biological efficacy across analogs be resolved?

Discrepancies in IC₅₀ values (e.g., COX-2 inhibition varying by >10-fold) may arise from:

- Assay variability : Standardize protocols (e.g., enzyme source, substrate concentration).

- Solubility differences : Use co-solvents (e.g., DMSO ≤0.1%) to ensure uniform dissolution.

- Metabolic interference : Perform stability assays in plasma to identify labile groups (e.g., ester hydrolysis). Cross-validate with orthogonal methods (e.g., SPR for binding affinity) .

Q. What conformational dynamics are observed in the solid state, and how do they affect activity?

X-ray studies reveal three conformers (A: 47%, B: 33%, C: 20%) in the crystal lattice. Conformer A adopts a planar pyridazinone-azetidine arrangement stabilized by N–H···O hydrogen bonds (1.89 Å), while B and C exhibit torsional angles >10°, reducing binding pocket compatibility. Molecular dynamics simulations show conformer A dominates in aqueous solution, correlating with higher in vitro activity .

Key Recommendations for Researchers

- Prioritize intermediates with >95% purity (HPLC) to avoid side reactions.

- Use cryogenic X-ray diffraction (100 K) for accurate conformational analysis.

- Cross-reference biological data with metabolomics to identify prodrug activation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.